molecular formula C14H15FN6 B2828059 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 955966-43-5

4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2828059
CAS No.: 955966-43-5
M. Wt: 286.314
InChI Key: PGKPTOJYGOQULM-UHFFFAOYSA-N
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Description

4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters under reflux conditions.

    Coupling of the Triazole and Pyrazole Rings: The final step involves coupling the triazole and pyrazole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the triazole or pyrazole rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield corresponding alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal drugs.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets within cells. For example, it may bind to enzymes involved in DNA replication or protein synthesis, thereby inhibiting their activity and leading to cell death. The exact molecular pathways and targets are still under investigation, but its ability to disrupt critical cellular processes makes it a promising therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
  • 4-[4-(2-bromobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine
  • 4-[4-(2-iodobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Uniqueness

The uniqueness of 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine lies in the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this compound particularly attractive for drug development.

Properties

IUPAC Name

4-[4-[(2-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6/c1-9-18-19-14(11-7-17-20(2)13(11)16)21(9)8-10-5-3-4-6-12(10)15/h3-7H,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKPTOJYGOQULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2F)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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